8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
1-adamantyl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27NO/c1-12-4-16-2-3-17(5-12)20(16)18(21)19-9-13-6-14(10-19)8-15(7-13)11-19/h13-17H,1-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJJBDVJDRGLAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This can be achieved through several methodologies:
Enantioselective Construction: This method involves the use of chiral starting materials to ensure the stereocontrolled formation of the bicyclic scaffold.
Desymmetrization Process: Starting from achiral tropinone derivatives, this process achieves stereochemical control directly during the transformation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods can vary depending on the desired application and available resources.
Chemical Reactions Analysis
Types of Reactions
8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may yield alkanes or alcohols.
Scientific Research Applications
8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances its ability to cross biological membranes, while the azabicyclo[3.2.1]octane scaffold interacts with various receptors and enzymes, modulating their activity .
Comparison with Similar Compounds
Structural and Functional Variations
The 8-azabicyclo[3.2.1]octane scaffold is versatile, with substituents at positions 3 and 8 dictating biological activity. Below is a comparative analysis of key derivatives:
Table 1: Key Derivatives and Their Properties
Physicochemical Properties
- Metabolic Stability : Adamantane’s rigidity reduces oxidative metabolism, contrasting with diarylmethoxyethylidenyl groups, which may undergo hydrolysis or demethylation .
Biological Activity
8-(Adamantane-1-carbonyl)-3-methylidene-8-azabicyclo[3.2.1]octane is a complex organic compound belonging to the tropane alkaloid family, characterized by its unique bicyclic structure. This compound has garnered interest due to its diverse biological activities, particularly its interactions with various receptors and enzymes, which may have therapeutic implications.
Chemical Structure and Properties
The molecular structure of this compound features an adamantane moiety that contributes to its stability and lipophilicity. The azabicyclo[3.2.1]octane framework is significant for its potential biological interactions.
| Property | Value |
|---|---|
| IUPAC Name | 1-adamantyl-(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)methanone |
| CAS Number | 2320958-38-9 |
| Molecular Formula | C19H27NO |
| Molecular Weight | 295.43 g/mol |
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems in the central nervous system (CNS). The adamantane moiety enhances the compound's ability to cross biological membranes, while the azabicyclo[3.2.1]octane scaffold allows it to modulate receptor activity, particularly those involved in monoamine neurotransmission.
Biological Activity
Research indicates that derivatives of the azabicyclo[3.2.1]octane structure exhibit significant pharmacological properties, including:
- Monoamine Reuptake Inhibition : Compounds within this class have been shown to inhibit the reuptake of neurotransmitters such as serotonin, norepinephrine, and dopamine, making them potential candidates for treating mood disorders, anxiety, and ADHD .
- Antidepressant Effects : The inhibition of monoamine reuptake is linked to antidepressant activity, providing a mechanism for potential therapeutic applications in treating depression and related disorders .
Study 1: Monoamine Reuptake Inhibition
A study evaluated various 8-azabicyclo[3.2.1]octane derivatives for their ability to inhibit monoamine transporters. The results demonstrated that certain derivatives showed significant inhibition of serotonin and norepinephrine transporters, suggesting potential use in treating depression .
Study 2: Neuropharmacological Profiles
In another investigation, researchers explored the neuropharmacological profiles of compounds similar to this compound. The findings indicated that these compounds could modulate dopamine receptor activity, which is crucial for addressing disorders like schizophrenia and Parkinson's disease .
Study 3: Structure-Activity Relationship (SAR)
A detailed SAR analysis highlighted how modifications in the azabicyclo framework influenced biological activity. It was found that specific substitutions at the nitrogen atom enhanced binding affinity to serotonin receptors, further supporting the compound's potential as an antidepressant .
Summary of Biological Activities
| Activity | Potential Applications |
|---|---|
| Monoamine Reuptake Inhibition | Treatment of depression and anxiety |
| Modulation of Dopamine Receptors | Potential treatment for schizophrenia |
| Antidepressant Effects | Management of mood disorders |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
